molecular formula C9H15NO3 B125022 Tert-butyl 2-oxopyrrolidine-1-carboxylate CAS No. 85909-08-6

Tert-butyl 2-oxopyrrolidine-1-carboxylate

Cat. No.: B125022
CAS No.: 85909-08-6
M. Wt: 185.22 g/mol
InChI Key: GJJYYMXBCYYXPQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C9H15NO3. It is commonly used in organic synthesis and is known for its role as a protecting group for amines in peptide synthesis. The compound is characterized by its white or colorless to light yellow appearance and is typically stored under inert gas conditions to prevent degradation .

Scientific Research Applications

Tert-butyl 2-oxopyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:

Safety and Hazards

Tert-butyl 2-oxopyrrolidine-1-carboxylate can cause skin irritation (H315) and serious eye irritation (H319) . After handling, it is recommended to wash skin thoroughly (P264). Protective gloves, eye protection, and face protection should be worn (P280). If skin contact occurs, wash with plenty of water (P302 + P352). If eye irritation persists, seek medical advice (P337 + P313). If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305 + P351 + P338). Take off contaminated clothing and wash it before reuse (P362 + P364). If skin irritation occurs, seek medical advice (P332 + P313) .

Future Directions

Tert-butyl 2-oxopyrrolidine-1-carboxylate has been used in various chemical reactions and its use is expected to continue in the future. Its ability to introduce a privileged NH -2-pyrrolidone moiety via oxygen, sulfur, and nitrogen atom to partner molecules via Rh II -catalyzed X–H insertion followed by Boc group removal makes it a valuable reagent in chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-oxopyrrolidine-1-carboxylate can be synthesized through various methods. One common synthetic route involves the oxidation of 3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester using Dess-Martin periodinane as the oxidizing agent. The reaction is carried out in dichloromethane at room temperature for 16 hours .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar oxidation reactions. The compound is purified through techniques such as flash chromatography using silica gel and eluting with a mixture of ethyl acetate and n-hexane .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form more complex molecules.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: It participates in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in reactions with this compound include Dess-Martin periodinane for oxidation and various reducing agents for reduction reactions. The conditions for these reactions typically involve room temperature and the use of organic solvents such as dichloromethane .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions can yield highly functionalized n-acyl-2-vinylpyrrolidine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-oxopyrrolidine-1-carboxylate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amines are required .

Properties

IUPAC Name

tert-butyl 2-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)10-6-4-5-7(10)11/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJYYMXBCYYXPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60235235
Record name tert-Butyl 2-oxo-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60235235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85909-08-6
Record name 1-Pyrrolidinecarboxylic acid, 2-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85909-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-oxo-1-pyrrolidinecarboxylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl 2-oxo-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60235235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-oxopyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TERT-BUTYL 2-OXO-1-PYRROLIDINECARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

Chromium (vi) oxide (800 mg, 8.0 mmol) was added to pyridine (1.6 mL) in CH2Cl2 (10 mL) and the resulting solution was stirred for 15 min at room temperature. A solution of tert.butyl-3-hydroxy-1-pyrrolidinecarboxylate (374.5 mg, 2.0 mmol) in CH2Cl2 (5 mL) was added, immediately followed by acetic anhydride and the reaction mixture kept at room temperature for 15 min. After addition of ethyl acetate, decanted and filtered through a short column of silica gel. The filtrate was concentrated to give the subtitled product (193 mg) and was used directly in the next step.
Quantity
374.5 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.6 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
800 mg
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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